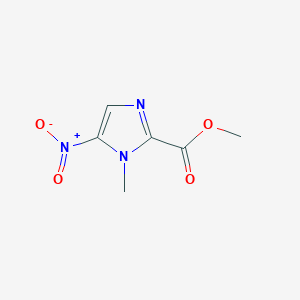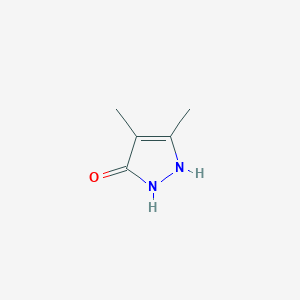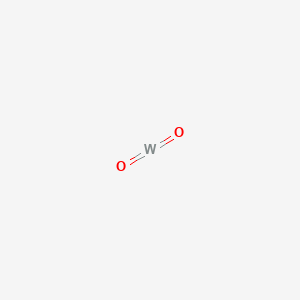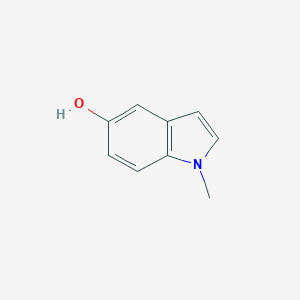
Hispolon
説明
Hispolon is a bio-active isolate of Phellinus linteus . It is a polyphenolic compound that has been reported to exhibit antioxidant, antiproliferative, and antitumor activities . Hispolon is derived from the fruiting body of the mushroom Phellinus linteus .
Synthesis Analysis
Hispolons are natural products known to possess cytoprotective, antioxidant, and anti-cancer activities . Efforts have been made to optimize the structure with bioisosteric replacement of 1,3-diketo functional group with the corresponding pyrazole and isoxazole moieties .
Molecular Structure Analysis
Hispolon has a molecular formula of C12H12O4 . Its molecular weight is 220.20 .
Chemical Reactions Analysis
Hispolon has been found to induce apoptosis in cancer cells . It has also been reported to suppress the secretion and expression of MMP-9 by blocking the activation of the transcription factor, NF-κB .
Physical And Chemical Properties Analysis
Hispolon is a light yellow to yellow solid . It has a molecular weight of 220.20 and a molecular formula of C12H12O4 .
科学的研究の応用
Anticancer Properties Hispolon has been identified as a potent polyphenol with emerging applications in cancer treatment. Studies have demonstrated its ability to target various cellular signaling pathways, including PI3K/Akt, MAPK, and NF-κB, thereby inducing apoptosis, halting cell cycle progression, and inhibiting metastasis in different cancer cell lines. For instance, hispolon's effectiveness against human hepatocellular carcinoma Hep3B cells is evident through cell cycle arrest at the S phase and induction of apoptotic cell death. Similarly, it exhibits anticancer activity in acute myeloid leukemia (AML) cells by activating caspases and PARP cleavage. The compound also shows potential in treating estrogen receptor-positive breast cancer cells through modulation of estrogen receptor alpha (Sarfraz et al., 2020) (Huang et al., 2011) (Hsiao et al., 2013) (Jang et al., 2015).
Anti-Inflammatory and Antioxidant Effects Hispolon's role extends beyond anticancer properties, with notable anti-inflammatory and antioxidant effects. Research involving acute lung injury models has revealed its capability to regulate pro-inflammatory mediators and mitigate histological alterations, oxidative stress-mediated ER stress-induced apoptosis, and autophagy. These findings highlight hispolon's potential therapeutic application in managing major anterior segment lung diseases (Huang et al., 2020).
Immunomodulatory Effects Hispolon also exhibits immunomodulatory effects, as demonstrated by its impact on lipopolysaccharide (LPS)-induced RAW264.7 cells and mitogen/alloantigen-stimulated spleen lymphocytes of mice. It has shown potential in treating immune-mediated inflammatory diseases by exerting antioxidant, anti-inflammatory, and antiproliferative activities (Lee et al., 2022).
Enhanced Drug Delivery Recent studies have focused on improving hispolon's bioavailability and clinical translation. The formulation of hispolon cyclodextrin complexes and their inclusion in liposomes has been explored to enhance delivery in melanoma cell lines, suggesting a novel approach to increase the chemotherapeutic efficiency of hispolon and similar water-insoluble drug molecules (Poudel et al., 2022).
作用機序
Hispolon fights against cancer via induction of apoptosis, halting cell cycle, and inhibition of metastasis by targeting various cellular signaling pathways including PI3K/Akt, MAPK, and NF-κB . It has been found to activate caspase‑3, caspase‑8, and caspase‑9, while downregulating the expression of cell survival proteins such as cFLIP, Bcl‑2, and Bcl‑xL and upregulating the expression of Bax and truncated Bid .
Safety and Hazards
特性
IUPAC Name |
(3Z,5E)-6-(3,4-dihydroxyphenyl)-4-hydroxyhexa-3,5-dien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-8(13)6-10(14)4-2-9-3-5-11(15)12(16)7-9/h2-7,14-16H,1H3/b4-2+,10-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVIEIMMEUCFMW-QXYPORFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C=CC1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C(/C=C/C1=CC(=C(C=C1)O)O)\O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701045719 | |
| Record name | Hispolon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701045719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hispolon | |
CAS RN |
173933-40-9 | |
| Record name | Hispolon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173933-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hispolon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701045719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




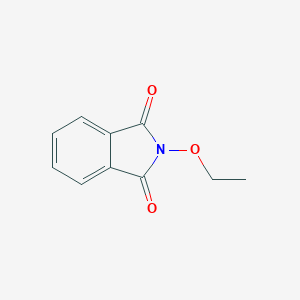

![(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B173098.png)
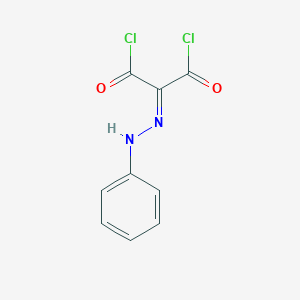
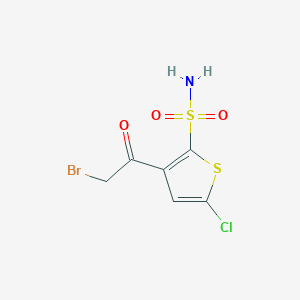
![3-(4-((E)-2-[4-(Dibutylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B173108.png)
